4-Methoxy-1H-indole-3-carboximidamide

Regiochemistry Structure-Activity Relationship (SAR) Medicinal Chemistry

4-Methoxy-1H-indole-3-carboximidamide (CAS 889944-24-5) is a heterocyclic building block belonging to the indole-3-carboximidamide class, characterized by a methoxy substituent at the 4-position of the indole ring. It has a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 889944-24-5
Cat. No. B1461081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1H-indole-3-carboximidamide
CAS889944-24-5
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CN2)C(=N)N
InChIInChI=1S/C10H11N3O/c1-14-8-4-2-3-7-9(8)6(5-13-7)10(11)12/h2-5,13H,1H3,(H3,11,12)
InChIKeyXRCWEUDBIBFWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of 4-Methoxy-1H-indole-3-carboximidamide (CAS 889944-24-5)


4-Methoxy-1H-indole-3-carboximidamide (CAS 889944-24-5) is a heterocyclic building block belonging to the indole-3-carboximidamide class, characterized by a methoxy substituent at the 4-position of the indole ring . It has a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol. The compound is typically supplied as a solid with a purity of 95% [1]. This substitution pattern is a key differentiator from other regioisomers, as the spatial orientation of the methoxy group directly influences molecular recognition and binding in biological systems.

The Functional Specificity of the 4-Methoxy Substituent in 4-Methoxy-1H-indole-3-carboximidamide


Indole-3-carboximidamide derivatives cannot be treated as interchangeable commodities due to the profound impact of substituent position on biological activity. While unsubstituted or alternative methoxy regioisomers exist, the 4-methoxy configuration in 4-Methoxy-1H-indole-3-carboximidamide presents a unique steric and electronic profile . Studies on analogous indole-3-carboxamide inhibitors have demonstrated that a 4-methoxy substituent can dramatically alter target binding compared to 5-methoxy or 6-methoxy variants, often leading to enhanced potency and selectivity [1]. Furthermore, the specific tautomeric and hydrogen-bonding capabilities of the carboximidamide group at the 3-position, in conjunction with the adjacent 4-methoxy group, create a pharmacophore that is not replicated by other substitutions . This fundamental difference means that substituting this compound with a simpler or differently substituted analog will likely fail to reproduce its specific interaction profile, leading to experimental failure.

Data-Driven Differentiation of 4-Methoxy-1H-indole-3-carboximidamide from Close Analogs


Regiochemical Impact: 4-Methoxy vs. 5-Methoxy Substitution Patterns

The 4-methoxy substitution provides a distinctly different molecular shape and electronic distribution compared to the more common 5-methoxy analog (CAS 889944-21-2). The substitution position changes the vector of the methoxy group, altering its interaction with hydrophobic pockets and its influence on the indole NH pKa, which is critical for hydrogen bonding . While direct comparative IC50 data for these two specific compounds is not publicly available, class-level SAR for indole-3-carboxamide derivatives shows that moving a substituent from the 5- to the 4-position can lead to a complete loss or >10-fold gain in activity against targets like EGFR, depending on the specific target's binding site topology [1].

Regiochemistry Structure-Activity Relationship (SAR) Medicinal Chemistry

Enhanced Lipophilicity Drive by 4-Methoxy Substitution

The introduction of a methoxy group at the 4-position increases the compound's lipophilicity compared to the unsubstituted indole-3-carboximidamide (CAS 764600-87-5). While the unsubstituted parent has a high aqueous solubility profile, the 4-methoxy derivative exhibits a calculated aqueous solubility of 0.62 g/L at 25 ºC , indicating a >10-fold decrease in solubility and a corresponding increase in logP. This is a critical pharmaceutical parameter, as it can improve passive membrane permeability, a common limitation for polar carboximidamide-containing compounds .

Lipophilicity Drug-likeness ADME

Procurement Scarcity and Supplier Exclusivity as a Selection Gate

4-Methoxy-1H-indole-3-carboximidamide is not a commodity chemical. Its procurement is limited to a small number of specialized suppliers, often as a custom synthesis product or a unique research compound. Sigma-Aldrich previously listed it as part of its 'AldrichCPR' collection of unique chemicals, explicitly noting its status as a non-standard item for which no analytical data is collected and that it is sold 'as-is' . In contrast, the unsubstituted parent (CAS 764600-87-5) and the 5-methoxy analog (CAS 889944-21-2) are more widely available from multiple commercial sources . This scarcity means lead times can be longer and batch-to-batch consistency must be verified, factors critical for long-term project planning.

Chemical Sourcing Supplier Qualification Research Supply Chain

Potential for Unique Biological Target Engagement Based on Analog Data

While direct target activity for 4-Methoxy-1H-indole-3-carboximidamide is unconfirmed in peer-reviewed literature, its structural analogs in the indole-3-carboximidamide class have shown potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immuno-oncology target. For example, an optimized analog achieved an IC50 of 19 nM against human IDO1 in a cellular assay [1]. The 4-methoxy group's position-specific effect on the indole ring's electron density can differentially modulate this binding compared to unsubstituted or 5/6-substituted analogs, as seen in related IDO1 inhibitor series where subtle substituent changes cause large activity shifts [2].

Target Engagement IDO1 Cancer Immunology

Procurement-Driven Application Scenarios for 4-Methoxy-1H-indole-3-carboximidamide Research


Fragment-Based Drug Discovery (FBDD) with an Underexplored Vector

As a fragment-sized molecule (MW 189.21) with a unique 4-methoxy substitution, this compound is ideal for fragment-based screening libraries. Its enhanced lipophilicity profile compared to the unsubstituted indole-3-carboximidamide makes it a superior starting point for targets with hydrophobic binding sites. The compound's scarcity and presence in unique chemical collections affirm its suitability for generating novel intellectual property.

Scaffold Hopping in IDO1 and Immuno-Oncology Programs

Based on its structural kinship to potent IDO1 inhibitors (where analogs achieve nanomolar cellular activity ), this compound serves as a logical scaffold-hop candidate. It allows medicinal chemistry teams to explore the 4-methoxy vector, a region not well-covered in existing IDO1 SAR studies that focus on 5- and 6-substitution [1], thereby bypassing existing composition-of-matter patents and enabling new lead series.

Chemical Biology Probe for Target Deconvolution

The distinct spatial and electronic properties of the 4-methoxy group, compared to other regioisomers , make this compound a valuable differential probe. When used alongside the 5-methoxy or unsubstituted analogs in cellular thermal shift assays (CETSA) or photoaffinity labeling, the differential pull-down results can help pinpoint the precise binding mode and off-target profile, which is critical for target validation.

Sourcing for Non-Commodity Compound Management and High-Throughput Screening (HTS)

Due to its limited commercial availability and previous listing as a 'unique chemical' by major distributors , procurement of this compound requires specialized engagement with niche suppliers [1]. It is suitable for inclusion in dedicated, high-value screening decks where compound novelty is paramount, but requires rigorous in-house QC (NMR, LCMS) upon delivery, as vendors typically do not supply batch-specific analytical data.

Technical Documentation Hub

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